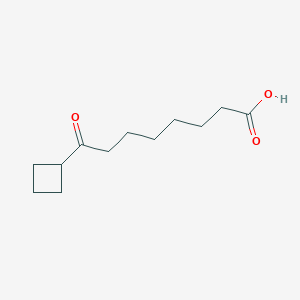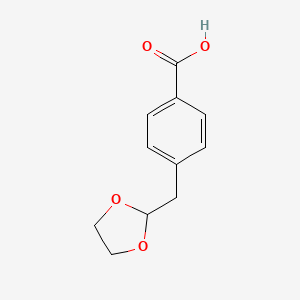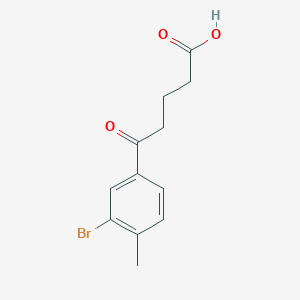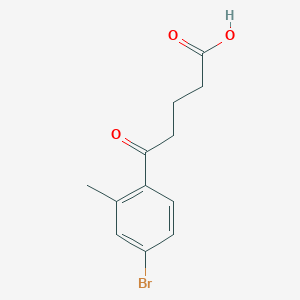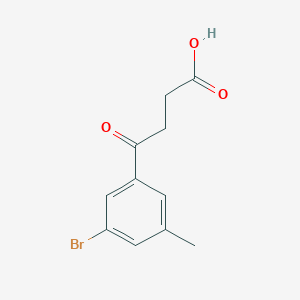
2-(2-Trifluoromethylbenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Trifluoromethylbenzoyl)oxazole is a chemical compound with the molecular formula C11H6F3NO2 . It is a heterocyclic compound that includes an oxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .
Synthesis Analysis
The synthesis of oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole has been a subject of research for many years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new and efficient method for the synthesis of 2-trifluoromethyl benzoxazoles has been developed, which involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of 2-(2-Trifluoromethylbenzoyl)oxazole consists of an oxazole ring attached to a benzoyl group with a trifluoromethyl substituent . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Oxazole compounds, including 2-(2-Trifluoromethylbenzoyl)oxazole, are significant in synthesizing various compounds and intermediates. A study highlighted the efficient synthesis of oxazoles like 2,4-Oxazole through a gold-catalyzed oxidation strategy. This process demonstrated the importance of certain ligands in tempering the reactivity of in situ-generated gold carbenes, opening new opportunities in oxidative gold catalysis (Luo et al., 2012).
Tautomerization and Metal-Induced Reactions
- Oxazoles, such as 2-(2-Trifluoromethylbenzoyl)oxazole, undergo unique transformations in the presence of metals. A study demonstrated the transformation of oxazole molecules to their corresponding carbene tautomers in a metal-induced process, showcasing their versatility in chemical reactions (Ruiz & Perandones, 2009).
Fluorescent and Colorimetric Sensing
- Oxazole derivatives, such as 2-(2-Trifluoromethylbenzoyl)oxazole, play a role in sensing applications. For example, a study utilized oxazole-based compounds as selective fluorescent and colorimetric sensors for metal ions, demonstrating their potential in environmental and analytical chemistry (Ruan, Maisonneuve, & Xie, 2011).
Catalysis and Functionalization
- In the realm of catalysis, 2-(2-Trifluoromethylbenzoyl)oxazole-related compounds have been employed in Suzuki coupling reactions. This methodology is effective for the functionalization of oxazoles, showcasing their utility in creating diverse chemical structures (Ferrer Flegeau, Popkin, & Greaney, 2006).
Supramolecular Chemistry
- Oxazole compounds are also explored in supramolecular chemistry due to their ability to form diverse interactions. Studies on triazoles and related structures demonstrate their application in creating functional units for anion recognition, catalysis, and other areas (Schulze & Schubert, 2014).
Antimicrobial and Antiprotozoal Activity
- The antimicrobial and antiprotozoal activities of oxazole derivatives have been a subject of research. For instance, studies on substituted oxazoles showed potential in treating protozoal infections, highlighting the medical significance of these compounds (Carballo et al., 2017).
Direcciones Futuras
Oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole have significant potential in medicinal chemistry due to their ability to interact with various biological targets . Future research will likely focus on the synthesis of diverse oxazole derivatives and the exploration of their biological activities .
Propiedades
IUPAC Name |
1,3-oxazol-2-yl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYLNPPFAMNPBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642071 |
Source


|
| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Trifluoromethylbenzoyl)oxazole | |
CAS RN |
898759-62-1 |
Source


|
| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







